molecular formula C18H20ClNO3 B2857260 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide CAS No. 449752-06-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide

Cat. No.: B2857260
CAS No.: 449752-06-1
M. Wt: 333.81
InChI Key: CUBUYXKJHDGPNL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide is a high-purity chemical compound offered for research and development purposes. As a member of the N-substituted acetamide family, which includes compounds like and , this substance serves as a valuable building block in medicinal chemistry and drug discovery. Researchers utilize such compounds in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the investigation of potential biological activities. The structure features substituted phenyl rings, a common motif in pharmaceuticals, suggesting potential for interaction with various biological targets. This product is provided with comprehensive batch-specific documentation. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-4-13-7-5-6-8-16(13)23-11-18(21)20-15-9-12(2)14(19)10-17(15)22-3/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBUYXKJHDGPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on various studies, highlighting its efficacy against different pathogens and cancer cell lines.

Chemical Structure

The compound can be characterized by its specific chemical structure, which includes:

  • A chloro-substituted phenyl group.
  • A methoxy group at the ortho position.
  • An ethylphenoxy moiety linked through an acetamide functional group.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study screening various N-substituted phenyl-2-chloroacetamides found that halogenated derivatives were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideHighLowModerate
N-(4-fluorophenyl)-2-chloroacetamideHighLowModerate
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

Anticancer Activity

In vitro studies have also explored the anticancer potential of similar compounds. For example, derivatives of chloroacetamides have shown promise in inhibiting the growth of various cancer cell lines. The mechanism often involves interaction with cellular pathways that regulate apoptosis and proliferation .

The biological activity of this compound is hypothesized to stem from its ability to penetrate cell membranes effectively due to its lipophilic nature. The presence of halogen atoms and methoxy groups enhances the compound's interaction with lipid bilayers, facilitating better absorption into microbial cells or cancerous tissues .

Case Studies

  • Antimicrobial Screening : A study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides demonstrated varying degrees of antimicrobial activity. The compounds were tested against common pathogens, confirming that structural modifications significantly influence efficacy .
  • Cytotoxicity Assays : Another research effort focused on assessing the cytotoxic effects of chloroacetamides on cancer cell lines. Results indicated a dose-dependent response, suggesting potential for these compounds in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Key Substituents/Features Physicochemical/Biological Notes References
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide C₁₈H₂₀ClNO₃ (inferred) 2-ethylphenoxy, chloro, methoxy, methyl Higher lipophilicity due to ethyl group Target
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-methoxyphenoxy)acetamide C₁₇H₁₈ClNO₄ 3-methoxyphenoxy Lower logP vs. ethyl; collision cross-section: 180 Ų
2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide C₁₅H₁₃ClN₂O₅ 4-chlorophenoxy, nitro group Electron-withdrawing nitro group enhances reactivity
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide C₁₆H₁₇N₂O₄ 5-amino, 4-methoxyphenoxy Amino group improves solubility and H-bonding potential
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ Methoxymethyl, diethylphenyl Herbicidal activity via inhibition of very-long-chain fatty acid synthesis
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-methyl-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-yl]acetamide C₂₆H₂₃ClN₃O₄ Pyridine-4-carbonyl, quinolinone ring Enhanced bioactivity via heterocyclic interactions
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Nitro, methylsulfonyl Sulfur-containing; used in heterocyclic synthesis

Structural and Functional Analysis

Substituent Effects on Lipophilicity :

  • The ethyl group in the target compound increases lipophilicity (logP) compared to analogs with methoxy (e.g., ) or nitro groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Methoxy groups (e.g., in and ) introduce moderate polarity, balancing solubility and bioavailability.

Electronic Effects: Nitro groups (e.g., ) are strong electron-withdrawing groups, making compounds more reactive in electrophilic substitution or reduction reactions. Amino groups (e.g., ) act as electron donors, improving solubility and enabling hydrogen-bond interactions with biological targets.

Biological Activity Correlations: Herbicidal analogs (e.g., alachlor ) share chloroacetamide backbones but differ in nitrogen substituents (e.g., methoxymethyl vs. ethylphenoxy), affecting target enzyme specificity. Heterocyclic derivatives (e.g., ) exhibit enhanced binding to biological receptors via π-π stacking or hydrogen bonding with pyridine/quinolinone moieties.

Synthetic Considerations: Compounds with sulfanyl groups (e.g., ) require specialized protection strategies due to sulfur’s reactivity. Nitro-containing derivatives (e.g., ) may involve nitration steps, whereas ethylphenoxy analogs likely employ alkylation or coupling reactions.

Q & A

Q. How do in vitro cytotoxicity results correlate with in vivo efficacy models, and what factors contribute to observed disparities?

  • Key Factors :
  • Bioavailability : Poor solubility (logP > 3.5) limits in vivo absorption despite potent in vitro activity .
  • Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects .

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